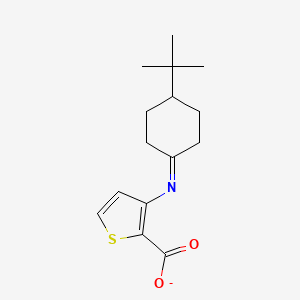
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is a synthetic compound with the molecular formula C15H20NO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate nucleic acid splicing, particularly the splicing of pre-mRNA. This modulation occurs through the binding of the compound to components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs) . This interaction can lead to changes in the expression of specific genes, which may contribute to its therapeutic effects.
Comparación Con Compuestos Similares
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include 2-aminothiophene and 2-thioxothiazolidin-4-one, which also exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C15H20NO2S- |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3-[(4-tert-butylcyclohexylidene)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)10-4-6-11(7-5-10)16-12-8-9-19-13(12)14(17)18/h8-10H,4-7H2,1-3H3,(H,17,18)/p-1 |
Clave InChI |
PAVDBEYAHLYPFE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1CCC(=NC2=C(SC=C2)C(=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



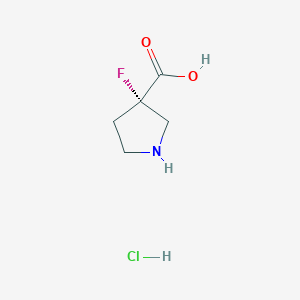
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)

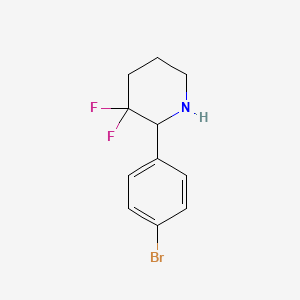
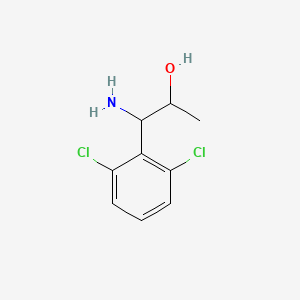
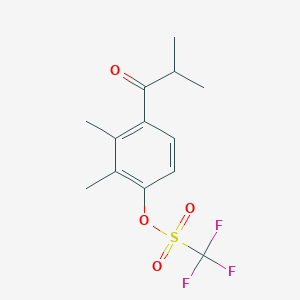

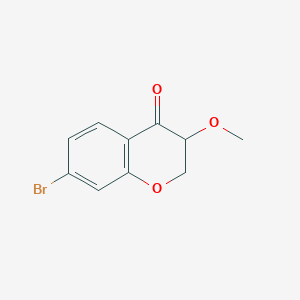
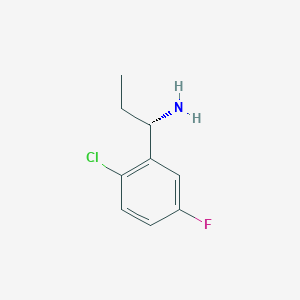
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)

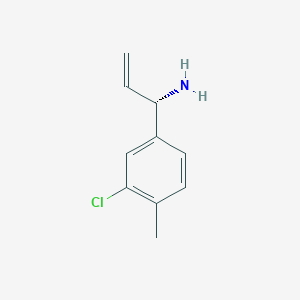
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
